![molecular formula C20H18FN3OS B2905978 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 450343-19-8](/img/structure/B2905978.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques . Another approach involved the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one and (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-phenylquinolin-2(1H)-one .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . These compounds have been synthesized and tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. The presence of the fluorophenyl group in the compound may contribute to its potential as an antiviral agent, warranting further investigation into its specific antiviral applications.
Antibacterial Activity
Research has indicated that triazolo[4,3-a]pyrazine derivatives, which are structurally related to the compound, possess antibacterial activities . These activities have been observed against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be a candidate for developing new antibacterial agents. The compound’s efficacy against specific bacterial strains and its potential in combating antibiotic resistance can be explored.
Anticancer Properties
Compounds with similar structural frameworks have shown biological activity against certain types of cancer cells. The fluorophenyl moiety, in particular, is often associated with anticancer properties. This suggests that the compound could be used in the synthesis of new anticancer drugs, with the possibility of targeting specific cancer cell lines.
Enzyme Inhibition
The compound’s structure implies potential activity as an enzyme inhibitor. For instance, derivatives of indole, which resemble the compound’s structure, have been used to inhibit histone deacetylase 3 (HDAC3) . This enzyme is involved in gene expression regulation and has been a target for cancer treatment. The compound could be investigated for its HDAC3 inhibition capabilities and therapeutic potential.
Neuroprotective Effects
Indole derivatives have been associated with neuroprotective effects, which could extend to the compound due to its structural similarity . These effects could be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, by protecting neuronal cells from damage.
Anti-inflammatory Properties
The compound’s framework suggests that it may possess anti-inflammatory properties. Indole derivatives have been known to exhibit such activities, which could be beneficial in treating chronic inflammatory diseases . Research into the compound’s specific anti-inflammatory mechanisms and its potential therapeutic applications would be valuable.
Metabolic Disease Treatment
Given the compound’s structural characteristics, it could be explored for its potential in treating metabolic diseases. For example, substituted pyrazoles have been identified as hepatoselective inhibitors for the treatment of hypercholesterolemia . The compound could be investigated for its efficacy in managing cholesterol levels and other metabolic parameters.
Plant Growth Regulation
Indole is a key component in plant hormones like indole-3-acetic acid, which is involved in plant growth regulation . The compound, with its indole-like structure, could be studied for its effects on plant growth and development, potentially leading to applications in agriculture.
Orientations Futures
Future research could involve further structural modifications to obtain the desired degradation activity . Additionally, similar compounds have shown potential anticancer activity, suggesting that “N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide” could be studied for potential anticancer properties .
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-7-13(2)9-14(8-12)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-15(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQENXNMFWXWSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




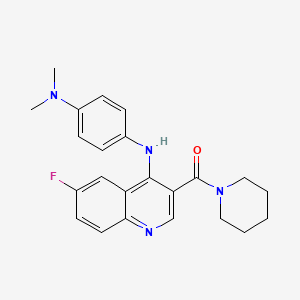
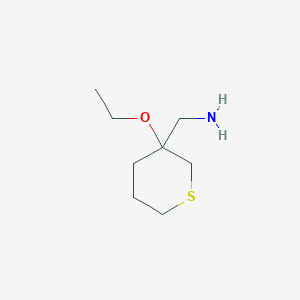
![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2905904.png)
![1-[(2,6-Dichlorobenzyl)amino]propan-2-ol](/img/structure/B2905905.png)
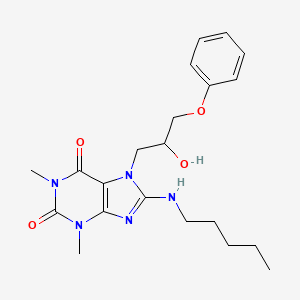
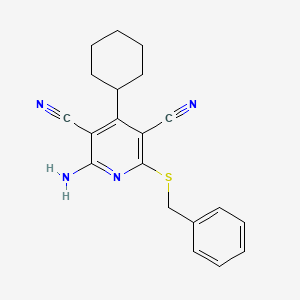
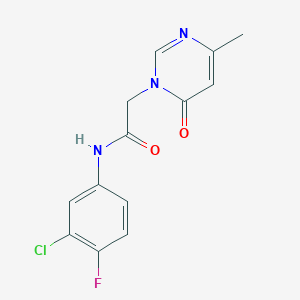

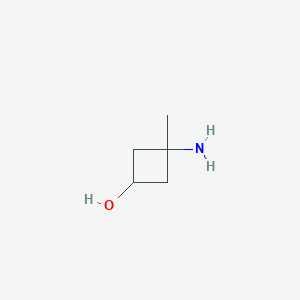
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2905916.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2905918.png)